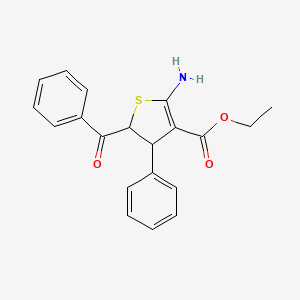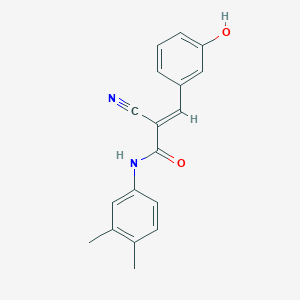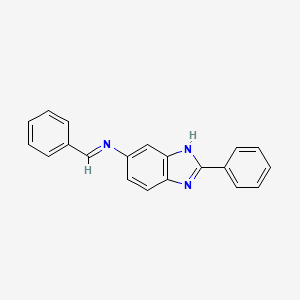![molecular formula C14H13BrN2O3S B15018124 N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B15018124.png)
N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo group, a methoxy group, and a benzenesulfonohydrazide moiety, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromo and methoxy groups enhances its binding affinity and specificity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)aceto hydrazide
- N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of both bromo and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C14H13BrN2O3S |
|---|---|
Molekulargewicht |
369.24 g/mol |
IUPAC-Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13BrN2O3S/c1-20-12-7-8-14(15)11(9-12)10-16-17-21(18,19)13-5-3-2-4-6-13/h2-10,17H,1H3/b16-10+ |
InChI-Schlüssel |
MWLIRRXEOAAAOK-MHWRWJLKSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-Dichlorophenyl)-2-{N'-[(E)-[3-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}acetamide](/img/structure/B15018042.png)

![2-amino-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15018048.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-ethylphenyl)ethylidene]acetohydrazide](/img/structure/B15018049.png)
![2-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15018051.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-ethylbenzamide](/img/structure/B15018062.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15018068.png)

![2-[(3-bromobenzyl)oxy]-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide](/img/structure/B15018077.png)
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B15018094.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15018106.png)

![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15018132.png)
